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molecular formula C12H14N2O4 B8726637 benzyl N-(3-methoxy-2-oxoazetidin-3-yl)carbamate CAS No. 78184-08-4

benzyl N-(3-methoxy-2-oxoazetidin-3-yl)carbamate

Cat. No. B8726637
M. Wt: 250.25 g/mol
InChI Key: UMGXLKSMZPNOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04529698

Procedure details

A solution of 730 mg (0.0025 mole) of 1-chloro-3-[N-chloro-N-[(phenylmethoxy)carbonyl]amino]-2-azetidinone in 5 ml of tetrahydrofuran is cooled to -78° C. and 4 ml of methanol containing 285 mg of lithium methoxide is added. After 20 minutes at -78° C., 0.6 ml of acetic acid and 0.6 ml of trimethylphosphite are added. The solution is stirred for 5 minutes at -78° C., allowed to warm to ambient temperature and stirred for 30 minutes. The resulting solution is diluted with ethyl acetate, washed with 5% sodium bicarbonate, water, 5% potassium bisulfate, water, saturated salt solution, and dried. Solvent removal gives an oil that is applied to four 20×20 cm×1 mm silica gel plates. Development with benzene-ethyl acetate (1:1) and isolation of the major UV-active band of Rf=0.25 gives 91 mg of oil that crystallizes from ether to give a solid. Recrystallization from ether gives the title compound, melting point 112°-114° C.
Name
1-chloro-3-[N-chloro-N-[(phenylmethoxy)carbonyl]amino]-2-azetidinone
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
lithium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
benzene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.6 mL
Type
reactant
Reaction Step Five
Quantity
0.6 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
Cl[N:2]1[CH2:5][CH:4]([N:6](Cl)[C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[C:3]1=[O:18].CO.C[O-].[Li+].[CH3:24][O:25]P(OC)OC>O1CCCC1.C(OCC)(=O)C.C1C=CC=CC=1.C(OCC)(=O)C.C(O)(=O)C>[CH3:24][O:25][C:4]1([NH:6][C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[CH2:5][NH:2][C:3]1=[O:18] |f:2.3,7.8|

Inputs

Step One
Name
1-chloro-3-[N-chloro-N-[(phenylmethoxy)carbonyl]amino]-2-azetidinone
Quantity
730 mg
Type
reactant
Smiles
ClN1C(C(C1)N(C(=O)OCC1=CC=CC=C1)Cl)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Name
lithium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
benzene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1.C(C)(=O)OCC
Step Five
Name
Quantity
0.6 mL
Type
reactant
Smiles
COP(OC)OC
Name
Quantity
0.6 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution is stirred for 5 minutes at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with 5% sodium bicarbonate, water, 5% potassium bisulfate, water, saturated salt solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Solvent removal
CUSTOM
Type
CUSTOM
Details
gives an oil that

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1(C(NC1)=O)NC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 91 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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